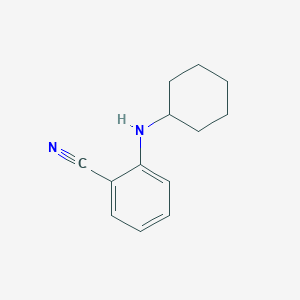

2-(Cyclohexylamino)benzonitrile

Übersicht

Beschreibung

2-(Cyclohexylamino)benzonitrile is a chemical compound that has been synthesized and characterized in various studies. It is a derivative of benzonitrile with a cyclohexylamino substituent. The compound has been of interest due to its potential applications in various fields, including medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of related 2-(alkylamino)benzonitriles has been achieved through a rhodium(III)-catalyzed cyanation of the aromatic C-H bond using N-nitroso as a directing group, followed by denitrosation . This method has proven to be versatile, allowing for the introduction of various substituents on the aryl ring and amino group. Although the specific synthesis of 2-(cyclohexylamino)benzonitrile is not detailed, the methodologies described could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of a closely related compound, 2-(cyclohexylamino)-2-oxo-1-(pyridin-2-yl)ethyl benzoate, has been studied using FT-IR, NMR, and density functional methods . Theoretical calculations provided insights into the geometrical structures, vibrational frequencies, and chemical shift values, which are crucial for understanding the molecular behavior of such compounds. These techniques could be applied to 2-(cyclohexylamino)benzonitrile to gain a deeper understanding of its structure.

Chemical Reactions Analysis

Various chemical reactions involving benzonitrile derivatives have been explored. For instance, the reactions of benzonitrile N-oxides with quinones have been studied, leading to cycloadducts and subsequent base-induced ring transformations . Additionally, the thermolysis of certain benzonitrile derivatives has been shown to result in cyclization to isoquinolines . These studies demonstrate the reactivity of benzonitrile derivatives under different conditions, which could be relevant for 2-(cyclohexylamino)benzonitrile.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzonitrile derivatives can be inferred from studies on similar compounds. For example, the photocycloaddition of cyclohex-2-enones to acrylonitrile has been investigated, revealing insights into the reaction mechanisms and product formation . The cycloaddition of benzonitrile oxide to cycloalkenes has also been examined, highlighting the regio- and stereo-selectivity of these reactions . These studies provide a foundation for understanding the behavior of 2-(cyclohexylamino)benzonitrile in various chemical contexts.

Wissenschaftliche Forschungsanwendungen

Synthesis of Benzonitrile Derivatives

Palladium-Catalyzed Cyanation of Aryl Halides : A significant method for producing benzonitriles involves the palladium-catalyzed cyanation of aryl halides, utilizing potassium hexacyanoferrate(II) as a cyanide source. This approach is notable for its application to both activated and deactivated aryl and heteroaryl bromides and chlorides, yielding benzonitriles in good to excellent yields. The method benefits from using non-toxic, inexpensive cyanating agents and does not require costly phosphines, making it attractive for industrial applications (Schareina, Zapf, & Beller, 2004).

N-Heterocyclic Carbene-Catalyzed Benzonitrile Assembly : Another innovative synthesis technique involves an NHC-catalyzed [4 + 2]-benzannulation protocol to assemble the benzonitrile framework, highlighting the synthetic versatility and importance of benzonitriles in natural products, pharmaceuticals, and agrochemicals (Jia & Wang, 2016).

Applications in Organic Synthesis and Catalysis

Ruthenium-Catalyzed Hydrogenation : A study explored the hydrogenation of benzonitrile into benzylamine using a ruthenium bis(dihydrogen) complex, uncovering key intermediates in the activation of benzonitrile. This research provides insights into catalytic processes under mild conditions, showcasing the potential of benzonitriles in developing new catalytic reactions (Reguillo et al., 2010).

Electrochemical Synthesis of Benzonitrile : A green, efficient electrochemical synthesis strategy for benzonitrile employs multi-metallic two-dimensional conductive metal-organic frameworks as anodic electrocatalysts. This method highlights the pursuit of more sustainable and controllable synthesis techniques for important organic intermediates, demonstrating benzonitriles' role in enhancing electrocatalytic performance for organic synthesis (Wang et al., 2020).

Safety And Hazards

The safety data sheet for benzonitrile indicates that it is a combustible liquid and is harmful if swallowed or in contact with skin . Precautionary measures include keeping away from heat/sparks/open flames/hot surfaces, wearing protective gloves/eye protection/face protection, and washing skin thoroughly after handling .

Eigenschaften

IUPAC Name |

2-(cyclohexylamino)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2/c14-10-11-6-4-5-9-13(11)15-12-7-2-1-3-8-12/h4-6,9,12,15H,1-3,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMLPFRMXARKTPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC2=CC=CC=C2C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80443714 | |

| Record name | 2-(cyclohexylamino)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80443714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Cyclohexylamino)benzonitrile | |

CAS RN |

173316-37-5 | |

| Record name | 2-(cyclohexylamino)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80443714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

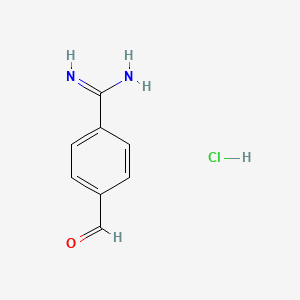

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1'-Methyl-3,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B1337678.png)

![3-[(4-chloro-1H-pyrazol-1-yl)methyl]aniline](/img/structure/B1337705.png)